molecular formula C28H22N2O8 B2588768 N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866808-39-1

N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2588768
CAS No.: 866808-39-1
M. Wt: 514.49
InChI Key: SOMRDJCNRIHAPQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including benzodioxole, methoxybenzoyl, and dioxinoquinoline moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-methoxybenzoyl chloride, and quinoline derivatives. The key steps in the synthesis may include:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Acylation Reaction: The benzodioxole intermediate is then acylated with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to form the corresponding benzodioxole ester.

    Quinoline Derivative Formation: The quinoline derivative is synthesized through a series of reactions involving the condensation of aniline with ethyl acetoacetate, followed by cyclization and oxidation steps.

    Coupling Reaction: The final step involves the coupling of the benzodioxole ester with the quinoline derivative under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and quinoline moieties, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or aminated derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide can be compared with similar compounds such as:

    This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    This compound: Differing in the position of functional groups, which can affect the compound’s interaction with molecular targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8/c1-34-18-5-2-16(3-6-18)27(32)20-13-30(14-26(31)29-17-4-7-22-23(10-17)38-15-37-22)21-12-25-24(35-8-9-36-25)11-19(21)28(20)33/h2-7,10-13H,8-9,14-15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMRDJCNRIHAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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